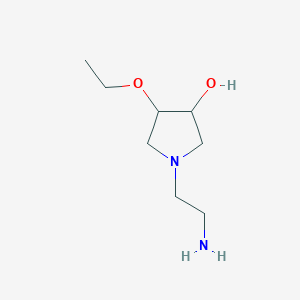

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol

説明

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, an ethoxy group at position 4, and a 2-aminoethyl substituent attached to the nitrogen atom. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.23 g/mol. Potential applications may include pharmacological targeting, given structural similarities to H₃ receptor antagonists and other bioactive molecules .

特性

IUPAC Name |

1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJVBUYQOFVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is . It features a pyrrolidine ring with an ethoxy group and an aminoethyl side chain, which contribute to its biological interactions.

The biological activity of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of neurotransmitter systems or as an inhibitor of specific enzymes involved in metabolic pathways.

Pharmacological Activities

- Neuroprotective Effects : Research indicates that compounds similar to 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol can inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neuroprotection. Studies have shown that selective nNOS inhibitors can prevent neuronal damage in models of cerebral ischemia .

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cellular models. This activity is significant for protecting cells from damage induced by reactive oxygen species.

- Anti-inflammatory Effects : Preliminary studies suggest that 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

- Study on nNOS Inhibition : A study demonstrated that specific inhibitors of nNOS could significantly reduce neuronal death in ischemic models, suggesting a protective role against hypoxic conditions .

- Antioxidant Studies : Research has shown that compounds with structural similarities to 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Comparative Analysis

A comparative analysis of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol with other known compounds reveals its unique potential:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol | nNOS inhibition, antioxidant activity | Neuroprotective, anti-inflammatory |

| Compound A (e.g., L-NAME) | nNOS inhibition | Neuroprotective |

| Compound B (e.g., Resveratrol) | Antioxidant | Antioxidant, anti-inflammatory |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol with related analogs:

Key Observations :

Phenoxyethyl and trifluoromethyl substituents (as in ) further elevate molecular weight and hydrophobicity, which may influence bioavailability and metabolic stability.

Pharmacological Implications: Evidence from H₃ receptor antagonists (e.g., thiazolyl-piperazine derivatives) indicates that substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) and chain length significantly affect potency . For the target compound, the 4-ethoxy group may optimize steric and electronic interactions with biological targets compared to shorter (methoxy) or bulkier (phenoxy) groups.

Synthetic Flexibility: Analogous compounds (e.g., 1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol ) demonstrate the feasibility of introducing heteroaromatic substituents, suggesting modular synthesis routes for structure-activity relationship (SAR) studies.

Research Findings and Functional Insights

In H₃ antagonists, similar groups enhance affinity through interactions with polar residues in binding pockets .

Ethoxy vs. Hydroxyl Positioning :

- The 3-hydroxyl and 4-ethoxy groups create a stereoelectronic environment that may mimic natural substrates or cofactors. For example, in pyrrolidine-based enzyme inhibitors, such substituents often participate in catalytic site interactions .

Comparative Bioactivity: While direct bioactivity data for the target compound are unavailable, structurally related 1-(2-aminoethyl)pyrrolidin-3-ol derivatives exhibit moderate boiling points (~245°C) and densities (~1.103 g/cm³), suggesting thermal stability suitable for pharmaceutical formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。